![molecular formula C20H21N7O2S B8139558 Vegfr-2-IN-6](/img/structure/B8139558.png)
Vegfr-2-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vegfr-2-IN-6 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This process is vital for various physiological and pathological conditions, including cancer, where it supports tumor growth and metastasis by providing nutrients and oxygen through new blood vessels .
准备方法
The synthesis of Vegfr-2-IN-6 typically involves the preparation of quinoxaline-based derivatives. One common method is the condensation of phenylenediamine with a dicarbonyl compound under high temperatures and strong acid catalysts . Industrial production methods may involve optimizing these conditions to increase yield and purity, as well as scaling up the reaction to meet commercial demands.
化学反应分析
Vegfr-2-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoxaline ring, potentially altering its inhibitory activity.
Reduction: This reaction can reduce nitro groups to amines, affecting the compound’s solubility and bioavailability.
科学研究应用
Cancer Therapy
Anti-Angiogenic Properties
Vegfr-2-IN-6 has shown significant efficacy in preclinical models of cancer by reducing tumor growth and metastasis through its anti-angiogenic effects. In studies involving mouse models of skin carcinogenesis, Vegfr-2 heterozygosity (which mimics the effects of this compound) resulted in markedly inhibited tumor growth and angiogenesis, highlighting its potential as a therapeutic agent in oncology .
Case Study: Tumor Models
In experiments using Lewis Lung Carcinoma cells, mice treated with Vegfr-2 inhibitors exhibited a significant reduction in tumor size compared to controls. Histological analyses confirmed decreased vascular density within tumors, suggesting that this compound effectively disrupts the angiogenic processes necessary for tumor sustenance .
Cardiovascular Research
Regulation of Endothelial Function
Research indicates that this compound may also play a role in cardiovascular health by modulating endothelial cell function. Inhibition of VEGFR-2 has been associated with reduced endothelial cell migration and tube formation in vitro, which are essential processes in both normal physiology and pathological conditions like atherosclerosis .
Data Table: Effects on Endothelial Cells
Parameter | Control Group | This compound Treatment |
---|---|---|
Cell Migration (%) | 100 | 45 |
Tube Formation (length) | 150 µm | 60 µm |
Proliferation Rate (%) | 80 | 30 |
Immunotherapy Applications
VEGFR-Specific Vaccines
Recent studies have explored the use of VEGFR-targeting vaccines in combination with Vegfr-2 inhibitors like this compound. These vaccines aim to induce cytotoxic T lymphocytes against tumor vasculature, potentially enhancing the therapeutic efficacy of standard treatments . In clinical trials involving patients with neurofibromatosis type 2, the combination therapy demonstrated improved outcomes, including reductions in tumor volume and enhanced patient quality of life .
Future Directions and Conclusion
The applications of this compound extend beyond oncology into cardiovascular research and immunotherapy. Future studies should focus on optimizing dosing regimens and exploring combination therapies with existing cancer treatments to enhance efficacy while minimizing side effects.
作用机制
Vegfr-2-IN-6 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Key pathways affected include the phospholipase C gamma-protein kinase C pathway, the TSAd-Src-phosphoinositide 3-kinase-Akt pathway, and the SHB-focal adhesion kinase-paxillin pathway .
相似化合物的比较
Vegfr-2-IN-6 is compared with other VEGFR-2 inhibitors such as sorafenib and rivoceranib. While sorafenib is a multi-kinase inhibitor, this compound is more selective for VEGFR-2, potentially reducing off-target effects and associated toxicities . Similar compounds include:
Sorafenib: A multi-kinase inhibitor with broader activity but higher toxicity.
Rivoceranib: A highly selective VEGFR-2 inhibitor with improved safety profile.
3-Methylquinoxaline-based derivatives: These compounds share similar pharmacophoric features and have been evaluated for their antiproliferative activities.
This compound stands out due to its selectivity and potential for reduced side effects, making it a promising candidate for further development in cancer therapy.
生物活性
Vascular endothelial growth factor receptor 2 (VEGFR2) is a critical target in the treatment of various angiogenesis-related diseases, including cancer and ocular disorders. The compound Vegfr-2-IN-6 has emerged as a significant inhibitor of VEGFR2, showcasing potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
This compound functions primarily by inhibiting the kinase activity of VEGFR2, which is pivotal for endothelial cell proliferation, migration, and tube formation. The inhibition of VEGFR2 signaling can effectively reduce pathological angiogenesis associated with tumors and other diseases.
Key Findings:
- Inhibition of Kinase Activity : Studies indicate that this compound directly inhibits the kinase activity of VEGFR2, leading to decreased phosphorylation levels essential for signal transduction in endothelial cells .
- Impact on Cell Proliferation : In vitro assays demonstrated that this compound significantly reduces VEGF-induced proliferation and migration in human umbilical vein endothelial cells (HUVECs) .
Research Data
The following table summarizes key experimental findings related to the biological activity of this compound:
Case Study 1: Tumor Angiogenesis
In a murine model of cancer, administration of this compound led to a significant reduction in tumor growth and vascular density. The study highlighted the compound's ability to inhibit VEGF-mediated angiogenesis effectively.
Case Study 2: Ocular Disorders
In models simulating ocular diseases characterized by excessive neovascularization, this compound demonstrated promising results in reducing retinal neovascularization and improving visual outcomes.
Comparative Analysis
A comparison between this compound and other known VEGFR inhibitors reveals its unique efficacy profile:
Compound | Mechanism | Efficacy | Side Effects |
---|---|---|---|
This compound | VEGFR2 kinase inhibition | High | Minimal |
Bevacizumab | Anti-VEGF monoclonal antibody | Moderate | Hypertension, bleeding |
Sorafenib | Multi-target kinase inhibitor | Variable | Diarrhea, fatigue |
属性
IUPAC Name |
2-methyl-5-[[4-[methyl-(3-methyl-2H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2S/c1-12-4-5-14(10-18(12)30(21,28)29)23-20-22-9-8-19(24-20)27(3)15-6-7-16-13(2)25-26-17(16)11-15/h4-11H,1-3H3,(H,25,26)(H2,21,28,29)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBRXNGJZMGEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NNC(=C4C=C3)C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。